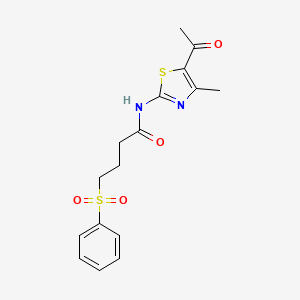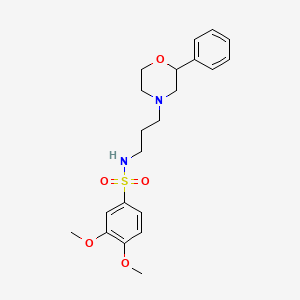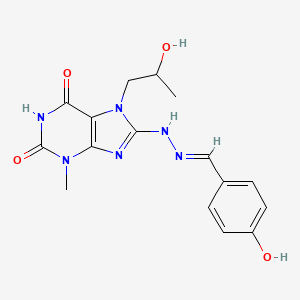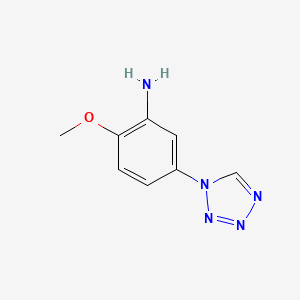
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as AMTB, is a small molecule inhibitor that has been used in scientific research to study the role of certain ion channels in various physiological and pathological conditions.
Mechanism of Action
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide inhibits the activity of TRPM4 and Kv1.3 channels by binding to specific sites on the channels and preventing the flow of ions through the channels. This inhibition can affect various physiological processes, such as cardiac conduction, blood pressure regulation, and immune cell activation.
Biochemical and Physiological Effects:
The inhibition of TRPM4 and Kv1.3 channels by N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide can have various biochemical and physiological effects, depending on the specific context. For example, inhibition of TRPM4 in cardiac myocytes can prolong the action potential duration and increase the risk of arrhythmias. Inhibition of Kv1.3 in T cells can prevent their activation and proliferation, which can be beneficial in autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has several advantages for lab experiments, such as its high potency and selectivity for TRPM4 and Kv1.3 channels. However, it also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide in scientific research. One direction is to investigate its potential therapeutic use in various diseases, such as cardiac arrhythmias, hypertension, and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of TRPM4 and Kv1.3 channels, based on the structure of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide. Finally, N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide can be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
In conclusion, N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide is a small molecule inhibitor that has been used in scientific research to study the role of certain ion channels in various physiological and pathological conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide and its analogs can lead to new insights into the function of ion channels and their potential therapeutic use.
Synthesis Methods
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the reaction of 5-acetyl-4-methylthiazol-2-amine with 4-(phenylsulfonyl)butanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide as a white solid, which can be purified by recrystallization or column chromatography.
Scientific Research Applications
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has been used in scientific research to study the role of certain ion channels, such as the transient receptor potential melastatin 4 (TRPM4) and the voltage-gated potassium channel Kv1.3, in various physiological and pathological conditions. For example, N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has been used to investigate the role of TRPM4 in cardiac arrhythmias, hypertension, and cancer. It has also been used to study the role of Kv1.3 in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-15(12(2)19)23-16(17-11)18-14(20)9-6-10-24(21,22)13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBMWFRYYWMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)

